N-[4-(Acetylamino)-1,2,5-oxadiazol-3-yl]-4-bromobenzamide
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Overview
Description
N-[4-(Acetylamino)-1,2,5-oxadiazol-3-yl]-4-bromobenzamide is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an acetylamino group, an oxadiazole ring, and a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetylamino)-1,2,5-oxadiazol-3-yl]-4-bromobenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the Acetylamino Group: The acetylamino group is introduced by acetylation of the corresponding amine using acetic anhydride or acetyl chloride.
Bromination: The bromobenzamide moiety is introduced by bromination of the benzamide precursor using bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetylamino)-1,2,5-oxadiazol-3-yl]-4-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The acetylamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride can be used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed for hydrolysis.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Different oxadiazole derivatives.
Hydrolysis Products: Corresponding amine and acetic acid.
Scientific Research Applications
N-[4-(Acetylamino)-1,2,5-oxadiazol-3-yl]-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Acetylamino)-1,2,5-oxadiazol-3-yl]-4-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide: A similar compound with an acetylamino group and a different aromatic moiety.
3’-N-{[4-(Acetylamino)phenyl]sulfonyl}-3’-N-demethylazithromycin: Another compound with an acetylamino group and a sulfonyl moiety.
Uniqueness
N-[4-(Acetylamino)-1,2,5-oxadiazol-3-yl]-4-bromobenzamide is unique due to the presence of the oxadiazole ring and the bromobenzamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H9BrN4O3 |
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Molecular Weight |
325.12 g/mol |
IUPAC Name |
N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-bromobenzamide |
InChI |
InChI=1S/C11H9BrN4O3/c1-6(17)13-9-10(16-19-15-9)14-11(18)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,13,15,17)(H,14,16,18) |
InChI Key |
RBTIBFNEYDBMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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